
(+)-10-Camphorsulfonimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-10-Camphorsulfonimine, also known as (+)-10-CS, is a chiral sulfonimine compound of camphor. It is a white solid that is soluble in organic solvents, such as dichloromethane, ethyl acetate, and hexane. It is used as a catalyst in asymmetric synthesis, and has been used in a variety of research applications. (+)-10-CS has been used in the synthesis of various chiral compounds, such as amino acids, peptides, and pharmaceuticals. The compound has also been used in the study of enzyme-catalyzed reactions and in the development of novel drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Reversible Modification of Arginine Residues
Camphorquinone-10-sulfonic acid and its derivatives, including (+)-10-Camphorsulfonimine, are useful for the reversible modification of arginine residues in various molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).
Promoting Strecker Degradation of Amino Acids
These compounds can promote Strecker degradation of amino acids, leading to the formation of single diastereoisomers with structural similarities to Ruhemann's purple (Carvalho et al., 2016).
Potential as Anti-inflammatory Drug
The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).
Purification of Sibutramine
D-camphor-10-sulfonic acid is effective in resolving sibutramine and its intermediate, providing a method for sibutramine purification with a resolution yield of 23.6% (Wang Zhao-yang, 2008).
Catalyzing Intramolecular Diels-Alder Reactions
In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, leading to tandem diene migration and [4+2] cycloaddition (Grieco et al., 1994).
Synthesis of Chiral Sulfones
Camphor-derived chiral sulfones can be synthesized with complete stereoselectivity, offering potential for novel organic compounds with applications in pharmaceuticals and cosmetics (Lewis, McCabe, & Grayson, 2011).
Circular Dichroism Calibration
Ammonium d-10-camphorsulfonate serves as a new standard substance for circular dichroism calibration, providing results comparable to d-10-camphorsulfonic acid within 1% error (Takakuwa, Konno, & Meguro, 1985).
Efficient Resolution of Sulfoximine
The compound demonstrates efficient resolution of ()-S-methyl-S-phenylsulfoximine with (+)-camphorsulfonic acid, resulting in a high-purity product suitable for large-scale applications (Brandt & Gais, 1997).
Use in Enantioselective Reactions
Chiral bis(sulfonamide) ligands derived from camphor show high enantioselectivity in the addition of diethylzinc to benzaldehyde (Kozakiewicz et al., 2008).
Electroactivity in Polyaniline
Camphorsulfonic acid's doping of polyaniline extends its electroactivity in neutral and alkaline media, while ring substitution with sulfo-groups improves stability (Lukachova et al., 2003).
Wirkmechanismus
Mode of Action
It belongs to the class of isothiazoles , which are known to have diverse biological activities. The specific interactions of (+)-10-Camphorsulfonimine with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-10-Camphorsulfonimine involves the conversion of camphor to camphorsulfonic acid, followed by the reaction of the acid with ammonia to form the sulfonamide. The (+)-enantiomer can be obtained through resolution of the racemic mixture using an optically active acid.", "Starting Materials": [ "Camphor", "Sulfuric acid", "Sodium hydroxide", "Ammonia", "Optically active acid (e.g. tartaric acid)" ], "Reaction": [ "1. Camphor is dissolved in sulfuric acid and heated to form camphorsulfonic acid.", "2. The resulting acid is neutralized with sodium hydroxide to form the sodium salt.", "3. Ammonia gas is bubbled through the solution to form the sulfonamide.", "4. The racemic mixture is resolved by reacting with an optically active acid, such as tartaric acid, to form diastereomeric salts.", "5. The (+)-enantiomer is isolated by separation of the diastereomers." ] } | |
| 107869-45-4 | |
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
(1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
ZAHOEBNYVSWBBW-XCBNKYQSSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C |
SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Kanonische SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


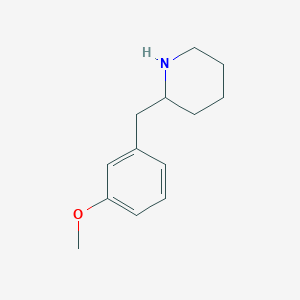

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)

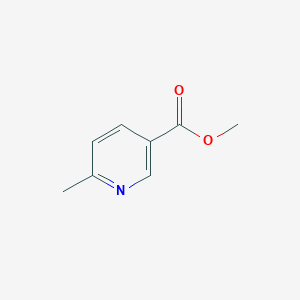
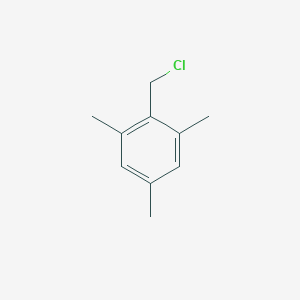
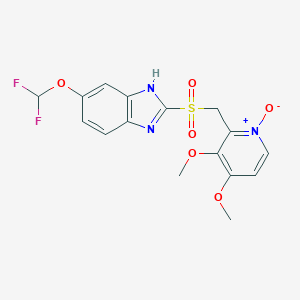

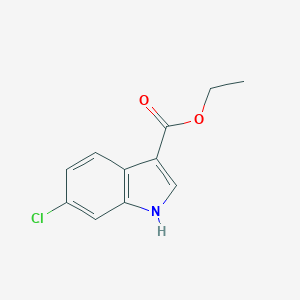
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

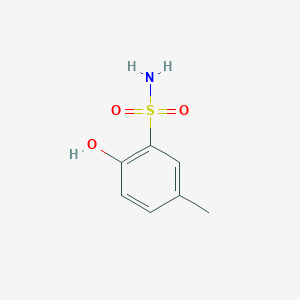
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)

